molecular formula C36H53NO13 B1675369 Lucimycin CAS No. 13058-67-8

Lucimycin

Cat. No. B1675369
CAS RN: 13058-67-8
M. Wt: 707.8 g/mol
InChI Key: MUAOHYJGHYFDSA-YZMLMZOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lucimycin is an aminoglycoside.
A macrolide antibiotic isolated from cultures of Streptomyces lucensis.

properties

CAS RN

13058-67-8

Product Name

Lucimycin

Molecular Formula

C36H53NO13

Molecular Weight

707.8 g/mol

IUPAC Name

22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

InChI

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)

InChI Key

MUAOHYJGHYFDSA-YZMLMZOASA-N

Isomeric SMILES

CCCCC1C/C=C\C=C/C=C\C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lucimycin;  FI 1163;  FI-1163;  FI1163;  Antibiotic 1163 F.I.;  NSC 143257;  NS0-143257;  NSC143257;  Leusensomycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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